UCM-1306

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

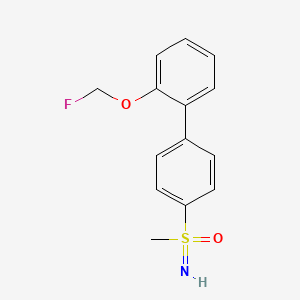

C14H14FNO2S |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

[4-[2-(fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-λ6-sulfane |

InChI |

InChI=1S/C14H14FNO2S/c1-19(16,17)12-8-6-11(7-9-12)13-4-2-3-5-14(13)18-10-15/h2-9,16H,10H2,1H3 |

InChI Key |

VCSBOASGFYJGGT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCF |

Origin of Product |

United States |

Foundational & Exploratory

UCM-1306: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the Dopamine D1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of UCM-1306, a novel, orally bioavailable positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R). This compound represents a promising therapeutic approach for conditions associated with dopaminergic dysfunction, such as Parkinson's disease, by enhancing the physiological signaling of endogenous dopamine.

Core Mechanism of Action

This compound functions as a non-covalent positive allosteric modulator of the dopamine D1 receptor, a G-protein coupled receptor (GPCR) belonging to the Class A family.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand (dopamine), this compound binds to a distinct, allosteric site on the D1 receptor.[1][2] This binding event induces a conformational change in the receptor that potentiates the action of dopamine.[1]

Key characteristics of this compound's mechanism of action include:

-

Potentiation of Endogenous Ligand Effect: this compound enhances the maximal effect (Emax) of dopamine in a dose-dependent manner on both human and mouse D1 receptors.[1][2][3]

-

No Intrinsic Agonist Activity: In the absence of dopamine, this compound is inactive and does not stimulate the D1 receptor on its own.[1][2][3] This dependency on the presence of the endogenous ligand is a hallmark of allosteric modulators and is thought to contribute to a more physiological and safer pharmacological profile by reducing the risk of overstimulation.[1]

-

Affinity Modulation: this compound modulates the affinity of dopamine for the D1 receptor.[1][3]

-

Subtype Selectivity: The compound exhibits selectivity for the D1 receptor subtype.[1][3]

-

Low Competition with Orthosteric Ligands: this compound shows minimal binding competition with ligands that bind to the orthosteric site.[1][3]

The primary downstream effect of D1 receptor activation is the stimulation of adenylyl cyclase via coupling to Gs and Golf proteins, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] By potentiating dopamine's effect, this compound ultimately enhances this cAMP signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro D1R Allosteric Modulator Activity of this compound

| Parameter | Value | Species | Assay |

| EC50 of cAMP Potentiation | 60 nM | Human | cAMP Assay |

| Dopamine Emax Potentiation (at 1 µM this compound) | Data not fully available in snippets | Human | cAMP Assay |

| Dopamine Emax Potentiation (at 5 µM this compound) | Data not fully available in snippets | Human | cAMP Assay |

| Dopamine Emax Potentiation (at 10 µM this compound) | Data not fully available in snippets | Human | cAMP Assay |

EC50 refers to the concentration of this compound that produces 50% of the maximal potentiation of the dopamine response.

Table 2: In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile of this compound

| Parameter | Value | Interpretation |

| Aqueous Solubility (Nephelometry) | 50 µM | Moderate Solubility |

| Human Serum Albumin (HSA) Binding | 79% | Moderate Binding |

| HSA Dissociation Constant (Kd) | 1.56 x 10-4 M | Moderate Affinity |

| PAMPA Permeability (P) | 24 x 10-6 cm/s | Decent Permeability |

| hERG Inhibition (at 10 µM) | 21% | Low hERG Inhibition |

Signaling Pathway and Experimental Workflow Visualizations

Dopamine D1 Receptor Signaling Pathway Modulated by this compound

Caption: this compound enhances Dopamine D1 receptor signaling.

Experimental Workflow: Potentiator-Mode cAMP Assay

Caption: Workflow for assessing this compound's potentiation of cAMP.

Key Experimental Protocols

Potentiator-Mode cAMP Assay

This assay is fundamental to characterizing the positive allosteric modulatory activity of this compound. The objective is to measure the ability of this compound to enhance the production of cAMP stimulated by the agonist, dopamine.

1. Cell Culture and Preparation:

- HEK-293 cells stably expressing the human dopamine D1 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection agent) until they reach near confluency.

- Cells are harvested, washed with PBS, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

- The cell suspension is adjusted to a predetermined optimal density (e.g., 1.6x106 to 2.8x106 cells/mL).

2. Compound Preparation and Incubation:

- This compound is prepared at fixed concentrations (e.g., 1, 5, and 10 µM).

- Dopamine is serially diluted to generate a concentration-response curve.

- A fixed volume of the cell suspension is dispensed into each well of a 384-well plate.

- Cells are then incubated with the various concentrations of dopamine in the presence or absence of the fixed concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C.

3. cAMP Quantification (using HTRF):

- Following incubation, the reaction is stopped, and the cells are lysed.

- The concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

- In this assay, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting HTRF signal is inversely proportional to the concentration of cAMP in the sample.

4. Data Analysis:

- The HTRF signals are used to calculate the concentration of cAMP produced in each well based on a standard curve.

- The data are analyzed using non-linear regression to generate concentration-response curves for dopamine in the presence and absence of this compound.

- The potentiation of dopamine's maximal effect (Emax) and the EC50 of this compound for this potentiation are determined from these curves.

Conclusion

This compound is a selective positive allosteric modulator of the dopamine D1 receptor. Its mechanism of action, characterized by the potentiation of the endogenous dopamine response without direct receptor activation, offers a promising and potentially safer therapeutic strategy for Parkinson's disease and other disorders linked to dopamine deficiency. The favorable in vitro ADMET profile further supports its potential as an orally bioavailable therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

UCM-1306: A Technical Guide to a Novel Dopamine D1 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM-1306 has emerged as a significant research compound, acting as a potent and orally bioavailable positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R). This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of D1R modulation in conditions such as Parkinson's disease and cognitive disorders.

Introduction

The dopamine D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), plays a crucial role in motor control, learning, memory, and motivation.[1] While orthosteric agonists targeting the D1R have been explored, their clinical utility has been hampered by issues such as poor pharmacokinetic properties, receptor desensitization, and an inverted U-shaped dose-response curve.[2] Positive allosteric modulators offer a promising alternative by potentiating the effects of the endogenous ligand, dopamine, thereby offering a more physiological and potentially safer therapeutic approach.[3][4] this compound, chemically identified as 2-(fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, is a non-covalent PAM that enhances the maximal effect of dopamine at both human and mouse D1 receptors.[3][4] It exhibits no intrinsic agonist activity and demonstrates subtype selectivity.[3][4]

Mechanism of Action and Signaling Pathway

This compound binds to an allosteric site on the D1 receptor, distinct from the orthosteric binding site for dopamine. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. The primary downstream signaling cascade of D1R activation involves the Gαs/olf-GTP-dependent activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).

Below is a diagram illustrating the canonical dopamine D1 receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological and pharmacokinetic properties of this compound.

Table 1: In Vitro Pharmacology of this compound at the Human Dopamine D1 Receptor

| Parameter | Value | Description |

| Potentiation of DA Emax | ||

| @ 1 µM | Potentiation | Concentration-dependent increase in dopamine's maximal effect.[3] |

| @ 5 µM | Potentiation | Concentration-dependent increase in dopamine's maximal effect.[3] |

| @ 10 µM | 55% | Maximum potentiation of dopamine's maximal effect.[3] |

| Potency (EC50) | 60 nM | Potency in the presence of an EC70 concentration of dopamine.[3] |

| Agonist Activity | Inactive | No intrinsic agonist activity in the absence of dopamine.[3][4] |

| Reversibility | Reversible | The potentiating effect of this compound is reversible.[3] |

Table 2: In Vitro ADMET Profile of this compound

| Parameter | Value | Description |

| Aqueous Solubility | 50 µM | Determined by nephelometry.[3] |

| Human Serum Albumin (HSA) Binding | 79% | Moderate binding to human serum albumin.[3] |

| Permeability (PAMPA) | 24 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay, indicating good permeability.[3] |

| hERG Inhibition | 21% at 10 µM | Low inhibition of the hERG channel, suggesting a lower risk of cardiotoxicity.[3] |

| Mouse Serum Stability | 93% remaining after 4h | High stability in mouse serum.[3] |

| Liver Homogenate Stability | 65% remaining after 24h | Good stability in liver homogenates, indicating resistance to first-pass metabolism.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

cAMP Accumulation Assay (Potentiator Mode)

This assay is used to determine the ability of a compound to potentiate the effect of an orthosteric agonist (dopamine) on cAMP production in cells expressing the D1 receptor.

Materials:

-

HEK-293 cells stably expressing the human dopamine D1 receptor.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

-

Dopamine hydrochloride.

-

This compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).

Procedure:

-

Cell Culture: Culture HEK-293-hD1R cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed cells into 384-well white opaque plates at a density of 2,500 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer.

-

Assay: a. Remove the culture medium from the wells and add 5 µL of assay buffer containing the desired fixed concentration of this compound (or vehicle). b. Add 5 µL of assay buffer containing increasing concentrations of dopamine. c. Incubate the plate at 37°C for 30 minutes.

-

cAMP Detection: a. Add the cAMP detection reagents according to the manufacturer's protocol. b. Incubate the plate at room temperature for 1 hour.

-

Data Acquisition: Read the plate using a suitable plate reader (e.g., PHERAstar FS).

-

Data Analysis: Plot the concentration-response curves for dopamine in the presence and absence of this compound. Determine the Emax and EC50 values using non-linear regression analysis (e.g., using GraphPad Prism). The potentiation of Emax is calculated as the percentage increase in the maximal response to dopamine in the presence of this compound compared to dopamine alone.

Radioligand Binding Assay (Competition)

This assay is used to determine if this compound competes with an orthosteric radioligand for binding to the D1 receptor.

Materials:

-

Membranes from cells expressing the human dopamine D1 receptor.

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [³H]-SCH23390 (a D1 receptor antagonist).

-

Non-specific binding control: SKF-83566 (a non-radioactive D1 receptor antagonist).

-

This compound.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of binding buffer.

-

25 µL of [³H]-SCH23390 at a final concentration of 1 nM.

-

25 µL of increasing concentrations of this compound (or SKF-83566 for non-specific binding, or buffer for total binding).

-

100 µL of cell membranes (10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the Ki value using the Cheng-Prusoff equation. A high Ki value indicates low competition with the orthosteric ligand.

In Vivo Model: Reserpinized Mice

This model is used to assess the ability of a compound to reverse the motor deficits induced by reserpine (B192253), which depletes monoamines, including dopamine.

Materials:

-

Male C57BL/6 mice.

-

Reserpine.

-

L-DOPA and carbidopa.

-

This compound.

-

Vehicle for administration.

-

Locomotor activity chambers.

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing and testing conditions.

-

Reserpine Treatment: Administer reserpine (2.5 mg/kg, s.c.) to induce a state of akinesia.

-

Drug Administration: 20 hours after reserpine treatment, administer the test compounds:

-

Vehicle control.

-

This compound (e.g., 30 mg/kg, p.o.).

-

L-DOPA/carbidopa (e.g., 100 mg/kg each, i.p.).

-

Combination of this compound and L-DOPA/carbidopa.

-

-

Locomotor Activity Measurement: 15 minutes after the final drug administration, place the mice in locomotor activity chambers and record their activity (e.g., distance traveled) for 60 minutes.[3]

-

Data Analysis: Compare the locomotor activity between the different treatment groups. A significant increase in activity in the this compound treated group (especially in combination with L-DOPA) compared to the vehicle group indicates a pro-motor effect.[3]

In Vivo Model: Novel Object Recognition Test (NORT)

This test evaluates the effect of a compound on recognition memory in rodents.

Materials:

-

Male mice.

-

Open-field arena.

-

Two sets of identical objects (familiar objects) and one set of different objects (novel objects).

-

This compound.

-

Vehicle for administration.

-

Video tracking software.

Procedure:

-

Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 10 minutes.

-

Training (Familiarization): On day 2, administer this compound or vehicle. After a set time (e.g., 30 minutes), place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.

-

Testing: After a retention interval (e.g., 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Record the exploration time of both the familiar and the novel object for 5-10 minutes.

-

Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing a D1R PAM like this compound and the logical relationship of its allosteric modulation.

Conclusion

This compound represents a well-characterized and promising positive allosteric modulator of the dopamine D1 receptor. Its favorable in vitro and in vivo profile, including oral bioavailability and efficacy in preclinical models of Parkinson's disease and cognitive dysfunction, makes it a valuable tool for further investigation into the therapeutic potential of D1R allosteric modulation. This technical guide provides a foundational resource for researchers to design and interpret experiments involving this compound and to advance our understanding of its role in neuropharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Therapeutic Potential of UCM-1306 in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra, leading to significant motor and non-motor symptoms.[1][2] Current treatments, primarily centered on dopamine (B1211576) replacement therapies like L-DOPA, are often associated with diminishing efficacy and the development of motor complications over time.[1][3] This has spurred the search for novel therapeutic strategies. UCM-1306, a novel, orally bioavailable, non-covalent positive allosteric modulator (PAM) of the dopamine D1 receptor (D1R), represents a promising new approach.[1][3] By potentiating the effect of endogenous dopamine, this compound offers the potential for a more physiological modulation of the dopaminergic system, potentially avoiding the pitfalls of direct receptor agonists.[1] This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Introduction: The Unmet Need in Parkinson's Disease Treatment

The pathological hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, resulting in a dopamine deficit in the striatum.[4] This dopamine deficiency underlies the cardinal motor symptoms of PD, including bradykinesia, rigidity, resting tremor, and postural instability.[2] While L-DOPA remains the most effective symptomatic treatment, its long-term use can lead to the development of motor fluctuations and dyskinesias.[1][3]

The dopamine D1 receptor, a G-protein coupled receptor highly expressed in the striatum, plays a crucial role in regulating motor control. Activation of the D1R has been a key focus for developing improved therapies for the motor and cognitive symptoms associated with PD.[1] However, the development of orthosteric D1R agonists has been challenging, often hampered by issues of tolerance and adverse effects.[1] Positive allosteric modulators (PAMs) offer a distinct advantage by enhancing the response of the receptor to its endogenous ligand, dopamine.[1] This approach is thought to provide a more refined and physiological potentiation of dopamine signaling, potentially leading to a better therapeutic window and reduced side effects compared to direct agonists.[1]

This compound: A Novel Dopamine D1 Receptor Positive Allosteric Modulator

This compound, chemically known as 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the human dopamine D1 receptor.[1][3] It was identified through a medicinal chemistry program aimed at optimizing an initial hit compound from a chemical library screening.[3] this compound exhibits several key properties that make it a promising candidate for the treatment of Parkinson's disease:

-

Positive Allosteric Modulation: this compound enhances the maximal effect of dopamine at the D1 receptor in a dose-dependent manner.[1][3]

-

No Agonist Activity: In the absence of dopamine, this compound does not activate the D1 receptor, which may reduce the risk of overstimulation.[1][3]

-

Subtype Selectivity: It demonstrates selectivity for the D1 receptor.[1][3]

-

Oral Bioavailability: this compound is effective when administered orally.[1][3]

-

Lack of Receptor Desensitization: The compound does not appear to induce D1 receptor desensitization.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound at the Human Dopamine D1 Receptor

| Parameter | Value | Description |

| EC50 (Dopamine) | ~10 nM | Potency of dopamine in the absence of this compound. |

| EC50 (Dopamine + 10 µM this compound) | ~2 nM | Potency of dopamine in the presence of this compound, demonstrating a leftward shift in the dose-response curve. |

| Emax Fold Increase (10 µM this compound) | ~2.5-fold | Increase in the maximal effect of dopamine in the presence of this compound. |

| PAM Activity (EC50) | ~1 µM | Concentration of this compound required to produce 50% of its maximal potentiating effect on a submaximal concentration of dopamine. |

Table 2: In Vivo Efficacy of this compound in a Preclinical Model of Parkinson's Disease

| Model | Treatment | Dose (Oral) | Outcome Measure | Result |

| Reserpinized Mouse Model | L-DOPA | 10 mg/kg | Locomotor Activity (Beam Crossings) | Partial recovery of locomotor activity. |

| Reserpinized Mouse Model | This compound + L-DOPA | 10 mg/kg + 10 mg/kg | Locomotor Activity (Beam Crossings) | Significant potentiation of L-DOPA-induced recovery of locomotor activity. |

| Novel Object Recognition Test (NORT) | This compound | 1 mg/kg | Discrimination Index | Significant enhancement of memory performance. |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the dopamine D1 receptor. The D1 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Upon binding of dopamine, the D1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response. This compound binds to a site on the D1 receptor that is distinct from the dopamine binding site (orthosteric site). This allosteric binding induces a conformational change that enhances the affinity and/or efficacy of dopamine, thereby potentiating the downstream signaling cascade.

Caption: Dopamine D1 Receptor Signaling Pathway and this compound Modulation.

Experimental Protocols

In Vitro cAMP Assay

This assay is used to determine the ability of this compound to potentiate dopamine-induced cAMP production in cells expressing the human D1 receptor.

Caption: Workflow for the in vitro cAMP potentiation assay.

Methodology:

-

Cell Culture: A stable cell line expressing the human dopamine D1 receptor is cultured in appropriate media.

-

Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with a range of concentrations of this compound or vehicle control for a specified time.

-

Stimulation: A dose-response curve of dopamine is then added to the wells in the presence of this compound or vehicle.

-

Incubation: The cells are incubated for a defined period to allow for cAMP production.

-

Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a suitable assay kit (e.g., HTRF or ELISA).

-

Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of dopamine in the presence and absence of this compound.

Reserpinized Mouse Model of Parkinson's Disease

This model is used to assess the ability of this compound to potentiate the pro-motor effects of L-DOPA. Reserpine (B192253) depletes monoamines, including dopamine, leading to a parkinsonian-like state of akinesia.

Caption: Experimental workflow for the reserpinized mouse model.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Reserpine Administration: Mice are treated with reserpine (e.g., 1-2 mg/kg, intraperitoneally) to deplete dopamine stores. This is typically done 18-24 hours before behavioral testing.

-

Drug Administration: this compound, L-DOPA (often with a peripheral decarboxylase inhibitor like benserazide), or a combination is administered orally.

-

Behavioral Assessment: At a specified time after drug administration, locomotor activity is assessed in an open field or activity chambers. The number of beam breaks or distance traveled is recorded over a set period.

-

Data Analysis: The locomotor activity of the different treatment groups is compared to determine if this compound potentiates the effect of L-DOPA.

Discussion and Future Directions

The preclinical data for this compound are encouraging, suggesting its potential as a novel therapeutic for Parkinson's disease. By acting as a positive allosteric modulator of the D1 receptor, this compound may offer a more nuanced and physiological approach to dopamine replacement therapy. The potentiation of L-DOPA's effects in a preclinical model is particularly noteworthy, as it suggests that this compound could be used as an adjunct therapy to improve the efficacy of existing treatments and potentially lower the required dose of L-DOPA, thereby reducing its long-term side effects.

Furthermore, the observation that this compound enhances cognitive function in the novel object recognition test suggests that it may also have therapeutic potential for the non-motor cognitive symptoms of Parkinson's disease, which are a significant cause of disability.[1][3]

Future research should focus on several key areas:

-

Long-term Efficacy and Safety: Chronic dosing studies are needed to evaluate the long-term efficacy and safety of this compound and to assess its potential to delay or prevent the development of motor complications.

-

Exploration of Non-Motor Symptoms: Further investigation into the effects of this compound on other non-motor symptoms of Parkinson's disease, such as depression and apathy, is warranted.

-

Combination Therapies: The potential of this compound in combination with other classes of anti-parkinsonian drugs should be explored.

-

Clinical Translation: Ultimately, the therapeutic potential of this compound will need to be confirmed in well-controlled clinical trials in patients with Parkinson's disease.

References

- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

UCM-1306: A Novel Positive Allosteric Modulator of the Dopamine D1 Receptor for Cognitive Enhancement in Neurodegenerative Disorders

An In-depth Technical Guide for Drug Development Professionals

Introduction

Neurodegenerative disorders such as Parkinson's disease are often accompanied by debilitating cognitive impairments, representing a significant unmet medical need. The dopamine (B1211576) D1 receptor (D1R) is a well-established target for cognitive enhancement due to its crucial role in learning and memory. However, the development of direct D1R agonists has been hampered by issues of poor pharmacokinetics, receptor desensitization, and an inverted U-shaped dose-response curve. A promising alternative approach is the use of positive allosteric modulators (PAMs), which potentiate the effects of the endogenous neurotransmitter dopamine without directly activating the receptor. This whitepaper provides a comprehensive technical overview of UCM-1306, a novel, orally bioavailable D1R PAM, with a focus on its potential for cognitive enhancement in the context of neurodegenerative diseases.

This compound, chemically identified as 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, has demonstrated the ability to enhance the maximal effect of dopamine at both human and mouse D1 receptors.[1][2][3] Notably, it does not exhibit intrinsic agonist activity and shows subtype selectivity.[1][2] Preclinical studies have shown that this compound can enhance memory in the novel object recognition test (NORT), suggesting its therapeutic potential for addressing cognitive deficits associated with conditions like Parkinson's disease.[1][2]

Core Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Species | Assay |

| Potentiation of Dopamine Efficacy (cAMP assay) | |||

| EC50 | 60 nM | Human | cAMP Accumulation |

| Cytochrome P450 Inhibition | |||

| CYP1A2 | 37-49% inhibition | Human | Fluorescence-based assay |

| CYP2C9 | 37-49% inhibition | Human | Fluorescence-based assay |

| CYP2C19 | 37-49% inhibition | Human | Fluorescence-based assay |

| CYP2D6 | 3% inhibition | Human | Fluorescence-based assay |

| CYP3A4 | 9% inhibition | Human | Fluorescence-based assay |

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound

| Parameter | Value | Species/Matrix | Method |

| Stability | |||

| Serum Stability (4 hours) | 93% remaining | Mouse | Incubation and analysis |

| Liver Homogenate Stability (24 hours) | 65% remaining | Not specified | Incubation and analysis |

| Pharmacokinetics (5 mg/kg, p.o.) | |||

| Tmax | 0.5 hours | C57BL/6J mice | Plasma concentration analysis |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the dopamine D1 receptor. The binding of dopamine to the D1R, a Gs/olf-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that is critical for neuronal function, including processes underlying learning and memory. This compound enhances this endogenous signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Potentiation of Dopamine Efficacy (cAMP Accumulation Assay)

This assay quantifies the ability of this compound to enhance dopamine-mediated signaling through the D1 receptor.

Objective: To determine the potency (EC50) of this compound in potentiating dopamine-induced cyclic AMP (cAMP) production in cells expressing the human dopamine D1 receptor.

Materials:

-

HEK-293 cells stably expressing the human dopamine D1 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4).

-

Dopamine hydrochloride.

-

This compound.

-

cAMP detection kit (e.g., HTRF-based or ELISA-based).

-

384-well microplates.

Procedure:

-

Cell Preparation: Culture HEK-293-hD1R cells to ~80-90% confluency. On the day of the experiment, harvest the cells and resuspend them in assay buffer to the desired density.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to obtain a range of concentrations. Prepare a fixed, sub-maximal concentration of dopamine (e.g., EC20).

-

Assay Protocol: a. Add a fixed volume of the cell suspension to each well of a 384-well plate. b. Add the various concentrations of this compound to the wells. c. Add the fixed concentration of dopamine to the wells. Include control wells with cells and dopamine only, and cells with buffer only (basal). d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: a. Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal potentiation of the dopamine response.

In Vivo Cognitive Enhancement (Novel Object Recognition Test)

This behavioral test assesses the impact of this compound on recognition memory in mice.

Objective: To evaluate the effect of this compound on long-term recognition memory.

Animals: Adult male C57BL/6J mice.

Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material. Two sets of identical objects and one set of novel objects, all of a size and material that the mice cannot easily move.

Procedure:

-

Habituation (Day 1): a. Place each mouse individually into the empty arena for 5-10 minutes to allow for acclimation to the new environment. b. Return the mice to their home cages.

-

Training/Familiarization (Day 2): a. Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice 30 minutes before the training session. b. Place two identical objects in opposite corners of the arena. c. Place each mouse individually into the arena and allow it to explore the objects for a set period (e.g., 10 minutes). d. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it. e. Return the mice to their home cages.

-

Testing (Day 3 - 24 hours after training): a. Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice. b. Place each mouse back into the arena and allow it to explore for a set period (e.g., 5-10 minutes). c. Record the time spent exploring the familiar object and the novel object.

-

Data Analysis: a. Calculate the Discrimination Index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). b. A positive DI indicates a preference for the novel object and thus, intact recognition memory. c. Compare the DI between the this compound treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion

This compound represents a promising development in the pursuit of cognitive enhancers for neurodegenerative disorders. Its mechanism as a positive allosteric modulator of the dopamine D1 receptor offers a more nuanced approach to modulating dopaminergic signaling compared to direct agonists. The preclinical data to date demonstrates its potential to enhance cognitive function, supported by a favorable pharmacokinetic profile. The detailed experimental protocols provided herein are intended to facilitate further research and development of this compound and other D1R PAMs as a potential therapeutic strategy for the cognitive symptoms of Parkinson's disease and other related neurodegenerative conditions. Further studies are warranted to fully elucidate its efficacy and safety profile in more advanced disease models and eventually, in clinical trials.

References

- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of UCM-1306: A Novel Positive Allosteric Modulator of the Dopamine D1 Receptor

A promising new agent, UCM-1306, has been identified and developed as a potent and orally active positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R). This technical guide provides an in-depth overview of its discovery, mechanism of action, and preclinical development, tailored for researchers, scientists, and drug development professionals.

The discovery of this compound stems from a targeted effort to overcome the limitations of traditional orthosteric agonists for the D1R, which have been hampered by issues such as low selectivity, poor pharmacokinetic profiles, and the development of tolerance.[1] this compound, with the chemical name 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, emerged from a medicinal chemistry program aimed at optimizing an initial hit compound identified from a chemical library screening.[1][2] This novel molecule represents a significant advancement in the potential treatment of neurological and psychiatric conditions associated with dopaminergic dysfunction, including Parkinson's disease.[1][3]

In Vitro Pharmacological Profile

This compound has been characterized as a non-covalent PAM that enhances the maximal effect of the endogenous neurotransmitter dopamine (DA) at both human and mouse D1 receptors.[1][2] A key feature of this compound is its lack of intrinsic agonist activity, meaning it is inactive in the absence of dopamine.[1][4][5] This property is crucial for a more physiological modulation of the D1R, potentially avoiding the overstimulation and subsequent desensitization often seen with orthosteric agonists.[1]

| Parameter | Value | Species | Assay |

| EC50 | 60 nM | Human | cAMP accumulation assay (in the presence of EC70 DA) |

| Dopamine Emax Potentiation | 55% | Human | cAMP accumulation assay (at 10 µM this compound) |

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in male BALB/c mice have demonstrated that this compound is orally bioavailable.[1][2] Following a single oral dose, the compound was quantifiable in plasma for up to 8 hours and in the brain and cerebrospinal fluid (CSF) for up to 4 hours, indicating its ability to cross the blood-brain barrier.[1][2]

| Parameter | Value | Species/Model | Dosage |

| Tmax (Plasma) | 0.5 h | Male BALB/c mice | 5 mg/kg (oral) |

| Brain-to-Plasma Ratio | 0.55 - 0.75 | Male BALB/c mice | 5 mg/kg (oral) |

In a preclinical model of Parkinson's disease, orally administered this compound was shown to potentiate the effects of L-DOPA in restoring locomotor activity.[1][2] Furthermore, the compound demonstrated pro-cognitive effects by enhancing memory in a novel object recognition test (NORT).[1][2]

Mechanism of Action and Signaling Pathway

This compound binds to an allosteric site on the D1 receptor, a location distinct from the orthosteric binding site for dopamine.[1] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine, leading to an amplified downstream signaling cascade. The primary signaling pathway of the D1 receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Discovery and Synthesis Workflow

The identification of this compound began with the screening of an in-house chemical library. This led to the discovery of a hit compound, 4′-methoxy[1,1′-biphenyl]-4-carbaldehyde, which served as the scaffold for a subsequent medicinal chemistry optimization program. This program ultimately yielded this compound (referred to as compound 26 in the primary literature).[1][2] The synthesis of this compound and its analogs was achieved through a Suzuki–Miyaura coupling reaction followed by a monofluoroalkylation step.[1][2]

Experimental Protocols

cAMP Accumulation Assay

The in vitro activity of this compound was assessed using a potentiator-mode cAMP assay in a cell line stably expressing the human D1 receptor.[1]

-

Cell Culture: Cells stably expressing the human D1 receptor were cultured under standard conditions.

-

Assay Preparation: Cells were seeded into assay plates and incubated.

-

Compound Addition: this compound was added at various fixed concentrations (e.g., 1, 5, and 10 µM) followed by the addition of a dose-response of dopamine.[1] For EC50 determination, a fixed concentration of dopamine (EC70) was used with a dose-response of this compound.[1]

-

Incubation: The plates were incubated to allow for cAMP production.

-

Detection: The level of intracellular cAMP was quantified using a suitable detection kit (e.g., HTRF-based assay).

-

Data Analysis: Data were normalized and analyzed to determine the potentiation of dopamine's Emax and the EC50 of this compound.

In Vivo Pharmacokinetic Study

The pharmacokinetic profile of this compound was evaluated in male BALB/c mice.[1]

-

Animal Model: Male BALB/c mice were used for the study.

-

Drug Administration: A single oral dose of this compound (5 mg/kg) was administered.[1][2]

-

Sample Collection: Blood, brain, and CSF samples were collected at various time points post-administration (e.g., up to 8 hours for plasma and 4 hours for brain and CSF).[1][2]

-

Sample Processing: Plasma was separated from blood samples. Brain tissue was homogenized.

-

Bioanalysis: The concentrations of this compound in plasma, brain homogenates, and CSF were determined using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as Tmax and brain-to-plasma concentration ratios were calculated.

Synthesis of this compound (General Scheme)

The synthesis of this compound involved a two-step process:

-

Suzuki–Miyaura Coupling: An appropriate bromobenzene derivative was coupled with a corresponding arylboronic acid in the presence of a palladium catalyst and a base to form the biphenyl intermediate.[1][2]

-

Monofluoroalkylation: The resulting biphenyl intermediate was then reacted with chlorofluoromethane (B1204246) to introduce the fluoromethoxy group, yielding the final compound, this compound.[1][2]

References

- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. amsbio.com [amsbio.com]

- 4. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

UCM-1306: A Deep Dive into its Modulation of Dopaminergic Pathways

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical guide on the pharmacological properties and mechanism of action of UCM-1306, a novel positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. It is intended for an audience of researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound, chemically known as 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, acts as a potent and orally active positive allosteric modulator of the human dopamine D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound enhances the effect of the endogenous neurotransmitter, dopamine.[1][3] This allosteric modulation presents a more physiological approach to potentiating dopaminergic signaling, potentially avoiding the tolerance and overstimulation issues associated with direct agonists.[1][4]

The key features of this compound's mechanism of action include:

-

Potentiation of Dopamine's Effect: this compound increases the maximal effect of dopamine at the D1 receptor in a dose-dependent manner.[1][3]

-

Dopamine Dependence: The modulatory effect of this compound is contingent on the presence of dopamine; it is inactive in the absence of the endogenous ligand.[1][3]

-

Subtype Selectivity: It exhibits selectivity for the D1 receptor subtype.[1][3]

-

Lack of Desensitization: Studies have shown that this compound does not induce receptor desensitization, a common issue with prolonged agonist treatment.[1][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of this compound.

| Parameter | Value | Species | Assay | Reference |

| Potentiation of Dopamine | ||||

| EC₅₀ (Dopamine alone) | 18.2 ± 1.6 nM | Human | cAMP Accumulation Assay | [5] |

| EC₅₀ (Dopamine + 1µM this compound) | 9.8 ± 1.1 nM | Human | cAMP Accumulation Assay | [5] |

| EC₅₀ (Dopamine + 5µM this compound) | 6.5 ± 0.8 nM | Human | cAMP Accumulation Assay | [5] |

| EC₅₀ (Dopamine + 10µM this compound) | 4.7 ± 0.6 nM | Human | cAMP Accumulation Assay | [5] |

| Receptor Binding | ||||

| Kᵢ (vs. [³H]SCH23390) | > 10 µM | Human | Radioligand Binding Assay | [1] |

| In Vivo Efficacy | ||||

| L-DOPA Potentiation | Significant at 10 and 30 mg/kg (p.o.) | Mouse | Reserpine-Induced Akinesia | [1][5] |

| Cognitive Enhancement | Significant at 10 mg/kg (p.o.) | Mouse | Novel Object Recognition Test | [1][5] |

Table 1: In Vitro and In Vivo Pharmacological Profile of this compound

Signaling Pathways and Experimental Workflows

D1 Receptor Signaling Pathway Modulation by this compound

This compound binds to an allosteric site on the D1 receptor, a Gαs-coupled G protein-coupled receptor (GPCR). This binding event potentiates the intracellular signaling cascade initiated by dopamine binding to the orthosteric site. The diagram below illustrates this modulated signaling pathway.

Caption: Modulated D1 receptor signaling by this compound.

Experimental Workflow: In Vivo Assessment of Motor Function

The potentiation of L-DOPA-induced recovery from reserpine-induced akinesia is a key preclinical validation of this compound's therapeutic potential in Parkinson's disease models. The workflow for this experiment is outlined below.

Caption: Workflow for reserpine-induced akinesia model.

Detailed Experimental Protocols

cAMP Accumulation Assay

This assay is used to determine the potentiation of dopamine-induced cyclic AMP production by this compound in cells expressing the human D1 receptor.

-

Cell Line: HEK293 cells stably expressing the human dopamine D1 receptor.

-

Protocol:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The growth medium is removed, and cells are washed with assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C to prevent cAMP degradation.

-

This compound is added at fixed concentrations (e.g., 1, 5, and 10 µM) followed immediately by the addition of varying concentrations of dopamine.

-

The cells are incubated for 30 minutes at 37°C.

-

The reaction is stopped, and cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data are normalized to the maximal response of a full agonist and fitted to a sigmoidal dose-response curve to determine EC₅₀ values.

-

Reserpine-Induced Akinesia in Mice

This in vivo model assesses the ability of this compound to potentiate the anti-parkinsonian effects of L-DOPA.

-

Animals: Male C57BL/6 mice.

-

Protocol:

-

Mice are administered reserpine (e.g., 2.5 mg/kg, s.c.) to deplete central dopamine stores.

-

24 hours post-reserpine administration, the mice exhibit significant akinesia.

-

Mice are randomly assigned to treatment groups: Vehicle, L-DOPA/benserazide, and this compound + L-DOPA/benserazide.

-

This compound is administered orally (p.o.) at various doses (e.g., 1, 10, 30 mg/kg) 30 minutes prior to the administration of L-DOPA/benserazide.

-

Locomotor activity is then recorded for a period of 2 hours using an automated activity monitoring system (e.g., open field arena with photobeam tracking).

-

Total distance traveled and other locomotor parameters are quantified and compared between treatment groups.

-

Novel Object Recognition Test (NORT)

This test evaluates the effect of this compound on cognitive function, specifically recognition memory.

-

Animals: Male C57BL/6 mice.

-

Protocol:

-

Habituation: Mice are individually habituated to an empty open field arena for 10 minutes on two consecutive days.

-

Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes. This compound (e.g., 10 mg/kg, p.o.) or vehicle is administered 30 minutes before this phase.

-

Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes.

-

The time spent exploring the novel object and the familiar object is recorded.

-

A discrimination index is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

-

Conclusion

This compound represents a promising therapeutic agent for conditions characterized by dopaminergic hypofunction, such as Parkinson's disease. Its mechanism as a positive allosteric modulator of the D1 receptor offers a nuanced and potentially safer approach to enhancing dopamine signaling compared to traditional orthosteric agonists. The preclinical data demonstrate its efficacy in improving both motor and cognitive deficits, warranting further investigation and development. This document provides a foundational understanding of this compound's pharmacology and a framework for its continued study.

References

- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Dawn of Precision in Dopamine Modulation: A Technical Guide to the Pharmacology of Novel D1 Receptor Positive Allosteric Modulators

For Immediate Release

[City, State] – December 15, 2025 – As the landscape of neuropsychiatric and neurodegenerative disorder therapeutics continues to evolve, the focus has intensified on achieving more precise pharmacological control. This whitepaper delves into the core of a promising new frontier: the pharmacology of novel positive allosteric modulators (PAMs) targeting the dopamine (B1211576) D1 receptor (D1R). Addressed to researchers, scientists, and drug development professionals, this guide provides an in-depth technical overview of the signaling pathways, experimental evaluation, and pharmacological profiles of these innovative compounds.

The D1R, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit, plays a pivotal role in regulating crucial brain functions, including motor control, motivation, learning, and memory.[1] Dysregulation of D1R signaling is implicated in a spectrum of disorders such as Parkinson's disease, schizophrenia, and cognitive deficits.[1] Traditional orthosteric agonists that directly target the dopamine binding site have faced challenges, including the development of tolerance, an inverted U-shaped dose-response curve, and off-target effects.[2][3] D1R PAMs offer a sophisticated alternative by binding to a distinct allosteric site on the receptor, thereby enhancing the affinity and/or efficacy of the endogenous ligand, dopamine.[4][5] This mechanism preserves the natural spatio-temporal dynamics of dopamine release while offering a potentially wider therapeutic window.[3][6]

This guide summarizes the current understanding of D1R signaling, presents quantitative data for several novel PAMs, and provides detailed methodologies for the key experiments essential for their pharmacological characterization.

D1 Receptor Signaling Pathways

The activation of the D1 receptor initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP), evidence points to a more complex network of signaling pathways.

The primary signaling cascade upon D1R activation is the Gαs/olf-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32), a key integrator of dopamine signaling in the striatum.[1][8]

Beyond the canonical cAMP pathway, D1R activation can also engage other signaling cascades. These include the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and the modulation of the Extracellular signal-regulated kinase (ERK) and Akt-GSK3 pathways.[8][9] Furthermore, D1Rs can signal through β-arrestin recruitment, a process initially associated with receptor desensitization but now recognized as a distinct signaling mechanism.[4]

Quantitative Pharmacology of Novel D1 Receptor PAMs

A growing number of structurally diverse D1R PAMs have been identified and characterized.[3] These compounds exhibit a range of potencies and modulatory effects on dopamine-mediated signaling. The following tables summarize the in vitro pharmacological data for several prominent novel D1R PAMs.

Table 1: In Vitro Potency of D1 Receptor PAMs in Functional Assays

| Compound | Assay | Dopamine EC₂₀ Response | EC₅₀ for Potentiation (nM) | Fold Shift in Dopamine Potency | Reference |

| MLS1082 | cAMP Accumulation | ~300 nM | - | ~3-fold | [4] |

| β-Arrestin Recruitment | - | - | Additive with MLS6585 | [4] | |

| MLS6585 | cAMP Accumulation | - | - | ~6-fold | [4] |

| β-Arrestin Recruitment | - | - | Additive with MLS1082 | [4] | |

| Compound A | Not Specified | - | 230 | - | [10] |

| Compound B | Not Specified | - | 43 | - | [10] |

| DETQ | hD1 cAMP Assay | - | Low nM | - | [11] |

| LY3154207 | hD1 cAMP Assay | - | 3 | - | [11] |

| UCB0022 | Cell-based functional assay | - | Nanomolar affinity | ~10-fold | [12] |

Table 2: Allosteric Parameters of D1 Receptor PAMs from Radioligand Binding Assays

| Compound | Radioligand | Kb (µM) | α (Cooperativity Factor) | Reference |

| MLS1082 | [³H]-SCH23390 | 4.47 | 2.51 | [5] |

| MLS6585 | [³H]-SCH23390 | 5.37 | 6.61 | [5] |

Experimental Protocols

The characterization of novel D1R PAMs relies on a suite of in vitro and in vivo assays to determine their potency, efficacy, mechanism of action, and potential therapeutic utility.

In Vitro Assays

1. cAMP Accumulation Assay

This assay is a cornerstone for assessing the potentiation of Gs-coupled signaling.

-

Principle: Measures the intracellular accumulation of cAMP in response to D1R activation in the presence and absence of a PAM. Common detection methods include competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

-

Cell Line: HEK293 or CHO cells stably expressing the human D1 receptor are commonly used.

-

Protocol Outline:

-

Seed cells in a 96- or 384-well plate and incubate overnight.

-

Pre-incubate cells with varying concentrations of the test PAM or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a range of dopamine concentrations. An EC₂₀ concentration of dopamine is often used for initial screening to detect potentiation.

-

Lyse the cells and measure cAMP levels using a commercially available kit according to the manufacturer's instructions.

-

Data are analyzed to determine the fold shift in dopamine's EC₅₀ and/or Eₘₐₓ in the presence of the PAM.[5][13]

-

2. β-Arrestin Recruitment Assay

This assay evaluates the potentiation of β-arrestin-mediated signaling.

-

Principle: Utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter by DiscoverX). The D1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon dopamine-induced receptor activation and subsequent β-arrestin recruitment, the fragments combine to form an active enzyme, generating a chemiluminescent signal.[6][9]

-

Cell Line: CHO-K1 or HEK293 cells stably co-expressing the tagged human D1R and β-arrestin.

-

Protocol Outline:

-

Seed cells in a 384-well plate and incubate overnight.

-

Add varying concentrations of the test PAM or vehicle to the cells.

-

Add a range of dopamine concentrations and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add detection reagents according to the manufacturer's protocol and incubate at room temperature.

-

Measure chemiluminescence using a plate reader.

-

Analyze data to determine the fold shift in dopamine's EC₅₀ and/or Eₘₐₓ for β-arrestin recruitment.[5]

-

3. Radioligand Binding Assay

These assays are used to determine the PAM's affinity for its allosteric site (Kb) and its effect on the binding of an orthosteric ligand (cooperativity factor, α).

-

Principle: Measures the ability of a PAM to modulate the binding of a radiolabeled orthosteric ligand (e.g., the antagonist [³H]-SCH23390) to the D1R.

-

Preparation: Membranes from cells expressing the D1R.

-

Protocol Outline:

-

Incubate cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the orthosteric agonist (dopamine) in the presence and absence of a fixed concentration of the PAM.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data are fitted to allosteric models to determine the Kb of the PAM and the cooperativity factor (α), which describes the magnitude of the PAM's effect on agonist affinity.[14]

-

In Vivo Assays

1. Locomotor Activity

-

Principle: D1R activation in the striatum is known to increase locomotor activity. This assay assesses the ability of a D1R PAM to enhance locomotion, either alone or in combination with a sub-threshold dose of a D1R agonist.

-

Animals: Mice are commonly used.

-

Protocol Outline:

-

Habituate the mice to the testing environment (e.g., open-field arena) for one or more days.

-

On the test day, administer the D1R PAM via an appropriate route (e.g., intraperitoneal, oral).

-

Place the mouse in the open-field arena equipped with infrared beams or a video tracking system.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

-

Compare the activity of PAM-treated animals to vehicle-treated controls.[10][15]

-

2. Novel Object Recognition (NOR) Test

-

Principle: This test evaluates cognitive function, specifically recognition memory, which is modulated by D1R activity in the prefrontal cortex.

-

Animals: Mice or rats.

-

Protocol Outline:

-

Habituation: Allow the animal to explore an empty open-field arena for a set period on one or more days.

-

Training/Familiarization: Place the animal in the arena with two identical objects and allow it to explore for a defined time (e.g., 5-10 minutes).

-

Testing: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

-

The effect of a D1R PAM on cognitive performance can be assessed by administering the compound before the training or testing phase.[3][7]

-

3. MPTP-Induced Model of Parkinson's Disease in Non-Human Primates

-

Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, replicating the primary pathology and motor symptoms of Parkinson's disease. This model is considered a gold standard for preclinical evaluation of anti-parkinsonian drugs.[1][16]

-

Animals: Cynomolgus or rhesus macaques.

-

Protocol Outline:

-

Induce a stable parkinsonian state by systemic (intravenous or intramuscular) administration of MPTP. The dosing regimen is often titrated for each animal to achieve a desired level of motor impairment.[16]

-

Assess motor disability using a validated rating scale that scores posture, gait, bradykinesia, and tremor.

-

Administer the D1R PAM, either alone or as an adjunct to a low dose of L-DOPA.

-

Evaluate the reversal of parkinsonian symptoms and the potential for inducing dyskinesias.[12]

-

Conclusion

Novel D1 receptor PAMs represent a highly promising therapeutic strategy for a range of neurological and psychiatric disorders. Their ability to fine-tune dopamine signaling in a more physiologically relevant manner compared to traditional orthosteric agonists offers the potential for improved efficacy and a better side-effect profile. The continued application of the detailed pharmacological and behavioral assays outlined in this guide will be crucial for the discovery and development of the next generation of D1R-targeted therapeutics, ultimately paving the way for more precise and effective treatments for patients in need.

References

- 1. MPTP-induced models of Parkinson's disease in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innovative care protocol successfully rehabilitates non-human primates after MPTP-induced parkinsonism: Preliminary evidence from a restricted cohort of African Green Monkeys (Chlorocebus sabaeus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mmpc.org [mmpc.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. behaviorcloud.com [behaviorcloud.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. D1 Dopamine Receptor Coupling to PLCβ Regulates Forward Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. va.gov [va.gov]

- 16. atuka.com [atuka.com]

UCM-1306: A Technical Guide on its Positive Allosteric Modulation of Dopamine D1 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM-1306, chemically identified as 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, is a novel, orally bioavailable, non-covalent positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R).[1][2][3] This document provides an in-depth technical overview of this compound, its mechanism of action, and its effects on dopamine signaling. It is intended for researchers, scientists, and professionals in the field of drug development. This compound acts by potentiating the effects of the endogenous neurotransmitter dopamine, thereby offering a more physiological modulation of the dopaminergic system compared to direct agonists.[1] This compound has demonstrated potential as a therapeutic agent for conditions such as Parkinson's disease, particularly in addressing motor symptoms and cognitive impairments.[1][2]

Mechanism of Action

This compound functions as a positive allosteric modulator of the D1 dopamine receptor.[4] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site.[1] This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine.[1] A key characteristic of this compound is its lack of intrinsic agonist activity; it is inactive in the absence of dopamine.[1][2][3] This dependency on the endogenous ligand suggests a more regulated and potentially safer therapeutic profile, avoiding the overstimulation often associated with orthosteric agonists.[1]

The primary downstream signaling pathway affected by this compound is the Gs protein-coupled activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] By potentiating dopamine's effect, this compound amplifies this canonical D1R signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Dopamine Emax Potentiation | Human SK-N-MC | >20% at 10 µM | [1] |

| EC50 for DA Potentiation | Human SK-N-MC | 12.7 µM | [1] |

| Dopamine Emax Potentiation | Mouse CAD | Concentration-dependent | [1][2] |

| hERG Inhibition | N/A | 21% at 10 µM | [1] |

Table 2: In Vitro ADMET Properties of this compound

| Property | Assay | Result | Reference |

| Aqueous Solubility | Nephelometry | 50 µM | [1] |

| Plasma Protein Binding | Human Serum Albumin (HSA) | 79% | [1] |

| Permeability | PAMPA | P = 24 x 10-6 cm/s | [1] |

Table 3: In Vivo Efficacy of this compound in Mice

| Model | Treatment | Effect | Reference |

| Cocaine-Induced Locomotion | This compound (1 mg/kg, i.p.) + Cocaine (20 mg/kg) | Potentiation of hyperlocomotion | [2] |

| Reserpine-Induced Akinesia | This compound (oral) + L-DOPA | Enhanced recovery of locomotor activity | [1][2][3] |

| Cognitive Function | Novel Object Recognition Test (NORT) | Enhanced memory | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Assay for D1R Positive Allosteric Modulation

This protocol was used to determine the ability of this compound to potentiate dopamine-induced cAMP production.

Methodology:

-

Cell Culture: Human SK-N-MC or mouse CAD neuroblastoma cells stably expressing the D1 receptor were seeded in 96-well plates.

-

Compound Treatment: Cells were pre-incubated with a fixed concentration of this compound (e.g., 10 µM) for 15 minutes.

-

Dopamine Stimulation: Following pre-incubation, cells were co-incubated with increasing concentrations of dopamine.

-

cAMP Quantification: The intracellular concentration of cAMP was quantified using a homogeneous time-resolved fluorescence energy transfer (HTRF) assay.

-

Data Analysis: The effect of this compound on the dopamine concentration-response curve was measured. A compound inducing a potentiation of over 20% in the maximal effect (Emax) of dopamine was considered a potential PAM.[1]

Radioligand Binding Assay

This assay was performed to determine if the allosteric potentiation was due to a modulation of dopamine's affinity for the D1 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the D1 receptor were prepared.

-

Binding Reaction: Membranes were incubated with the D1 receptor antagonist radioligand [3H]SCH-23390 in the presence of a fixed concentration of dopamine (IC50 of 4 µM).

-

Compound Addition: Increasing concentrations of this compound were added to the binding reaction.

-

Analysis: The affinity ratio of [3H]SCH-23390 was calculated. A concentration-dependent increase in the affinity ratio values indicated a positive allosteric effect on dopamine binding.

In Vivo Cocaine-Induced Locomotion

This experiment assessed the ability of this compound to potentiate the behavioral effects of increased synaptic dopamine.

Methodology:

-

Animals: Male mice were used for the study.

-

Habituation: Mice were habituated to the locomotor activity test chambers.

-

Drug Administration: this compound (1 mg/kg, i.p.) or vehicle was administered, followed by an injection of cocaine (20 mg/kg) or vehicle.

-

Behavioral Recording: Locomotor activity was recorded and quantified.

-

Analysis: The data was analyzed to determine if this compound potentiated the hyperlocomotion induced by cocaine.[2] Cocaine increases extracellular dopamine, and its locomotor effects are primarily mediated by the D1 receptor.[2]

Conclusion

This compound represents a promising development in the field of dopamine receptor modulation. As a positive allosteric modulator of the D1 receptor, it offers a novel therapeutic strategy that enhances endogenous dopamine signaling in a more physiological manner. The preclinical data demonstrate its potential in treating both motor and cognitive symptoms associated with neurodegenerative disorders like Parkinson's disease. Further research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this compound and other D1R PAMs.

References

- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with UCM-1336, an Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor

A Note on the Investigated Compound: Initial searches for in vitro experimental protocols for UCM-1306 in the context of cancer research did not yield relevant results. The primary literature for this compound focuses on its role as a positive allosteric modulator of the dopamine (B1211576) D1 receptor for Parkinson's disease. However, a compound with a similar designation, UCM-1336, has been identified as a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT) with demonstrated anti-cancer properties in vitro, including the induction of apoptosis and autophagy in cancer cell lines.[1] This document will, therefore, focus on the experimental protocols applicable to UCM-1336 for in vitro cancer studies, as this aligns with the core requirements of the user request.

Introduction

UCM-1336 is a selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme crucial for the post-translational modification of Ras proteins.[1][2] By inhibiting ICMT, UCM-1336 disrupts the proper localization and function of Ras, leading to the downregulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often hyperactivated in cancer.[1] This disruption of Ras signaling ultimately induces cell death in Ras-mutated tumor cells through mechanisms including apoptosis and autophagy.[1] These application notes provide detailed protocols for investigating the in vitro anti-cancer effects of UCM-1336.

Data Presentation

The following tables are templates based on published qualitative data for UCM-1336. Specific quantitative values from the source literature were not available and should be populated with experimental results.

Table 1: Effect of UCM-1336 on Caspase-3 Activity in PC-3 Cells

| Treatment | Concentration (µM) | Incubation Time (h) | Caspase-3 Activity (% of Control) |

| Vehicle (DMSO) | - | 48 | 100 |

| UCM-1336 | 10 | 48 | Data to be determined |

| Cysmethynil (Positive Control) | 25 | 48 | Data to be determined |

This table is designed to summarize the results of a caspase-3 activity assay, as described in the protocols below. Data would be presented as the percentage of caspase-3 activity relative to the vehicle-treated control cells.

Table 2: Effect of UCM-1336 on LC-3 Protein Levels in PC-3 Cells

| Treatment | Concentration (µM) | Incubation Time (h) | LC-3-II/Tubulin Ratio (Normalized to Control) |

| Vehicle (DMSO) | - | 48 | 1.0 |

| UCM-1336 | 10 | 48 | Data to be determined |

| Cysmethynil (Positive Control) | 25 | 48 | Data to be determined |

This table is intended to present the quantitative analysis of LC-3-II protein levels from Western blot experiments, normalized to a loading control like tubulin, to assess the induction of autophagy.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general maintenance of cancer cell lines and their treatment with UCM-1336. PC-3 (prostate cancer), AD-293 (embryonic kidney), and U2OS (osteosarcoma) cell lines have been used in studies with UCM-1336.

Materials:

-

PC-3, AD-293, or U2OS cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640 for PC-3, DMEM for AD-293 and U2OS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

UCM-1336

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture flasks and plates

Protocol:

-

Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

For PC-3 cells, use RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For AD-293 and U2OS cells, use DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.